molecular formula C5H6O3 B090963 4-Hydroxy-5-methylfuran-3(2H)-one CAS No. 19322-27-1

4-Hydroxy-5-methylfuran-3(2H)-one

Cat. No. B090963
CAS RN: 19322-27-1
M. Wt: 114.1 g/mol
InChI Key: DLVYTANECMRFGX-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylfuran-3(2H)-one is a furan derivative that is part of a broader class of compounds characterized by a furan ring, a five-membered aromatic ring with oxygen. These compounds are of interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 4-hydroxy-5-methylfuran-3(2H)-one, has been explored through various methods. For instance, 4-halo-5-hydroxyfuran-2(5H)-ones were synthesized using a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents, yielding moderate to good yields . The total synthesis of related natural furan compounds has been achieved through etherification reactions of key furan precursors, demonstrating the versatility of synthetic approaches for these types of molecules . Additionally, the synthesis of 4-substituted 3,5-dihydroxy-5-(trichloromethyl)furan-2(5H)-ones has been developed, showcasing regioselective synthesis methods for functionalized furan derivatives . The stereocontrolled synthesis of 4-hydroxy-5-methyl-2(3H)-dihydrofuranone isomers has been accomplished from a common starting material, indicating the possibility of obtaining specific stereoisomers of related compounds .

Molecular Structure Analysis

The molecular structures of synthesized furan derivatives have been confirmed using techniques such as single-crystal X-ray diffraction. This was demonstrated in the study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, which helped establish the structures of the synthesized products . Such structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one involved key steps such as the incorporation of a methyl group and chemoselective reduction, highlighting the chemical reactivity of these molecules . Palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution has been used to synthesize 2-functionalized benzofurans, indicating the potential for complex transformations involving furan rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters resulted in novel biobased furan polyesters, with the number of methylene units in the dicarboxylic segments affecting the physical properties of the polymers . The effects of substituents on the cyclization ability of fluorinated 4-hydroxyalkanoates were studied, and DFT calculations were used to understand the transition state energies of the cyclizations, providing insight into the reactivity of these compounds . A microreview has also summarized methods for the synthesis of 5-hydroxyfuran-2(5H)-one derivatives, which are relevant for understanding the diverse physical and chemical properties of these molecules .

Scientific Research Applications

  • Chromatographic Optical Resolution and Odor Evaluation : K. Monde et al. (2009) conducted a study on stereochemical aspects of similar furanone compounds. They separated isomers through chromatographic optical resolution and evaluated their odor, providing insights into the relationship between stereochemistry and odor characteristics (Monde et al., 2009).

  • Synthesis and Structural Analysis : S. Ma et al. (2004) developed a method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This involved a sequential halolactonization-hydroxylation reaction, and the structures of the products were confirmed by X-ray single-crystal diffraction (Ma, Wu, & Shi, 2004).

  • Safety and Efficacy as Flavourings in Animal Feed : A study by C. Hogstrand (2014) assessed the safety and efficacy of furanones including 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, a chemically related compound, as flavourings in animal feed. The study concluded these compounds are safe at specific concentrations (Hogstrand, 2014).

  • Synthetic Studies for Secondary Metabolite Synthesis : Xie, Shao, Matthys, and Dolder (1990) focused on synthesizing highly functionalized furan-3(2H)-ones, contributing to the synthesis of pseurotin A, a secondary metabolite of Pseudeurotium ovalis STOLK (Dolder, 1990).

  • Enantioselective Organocatalytic Reactions : E. Riguet (2011) explored the use of 5-Hydroxyfuran-2(5H)-one in enantioselective Friedel-Crafts alkylation reactions. The study demonstrated the potential of this compound in synthesizing chiral lactones and lactams (Riguet, 2011).

  • Catalytic Reduction in Biomass-Derived Compounds : Y. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds, including 5-hydroxymethylfurfural (HMF), highlighting the potential of these compounds in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

  • Transformation in Water Using Heterogeneous Catalysts : A. Gelmini et al. (2016) developed a synthetic route for converting bio-based platform derivatives, such as 2,5-bis-hydroxymethylfuran, into valuable synthons under mild conditions and without oxidizing agents (Gelmini et al., 2016).

  • Kinetics of Base-Catalysed Condensation : I. R. Bellobono et al. (1976) studied the kinetics of base-catalysed condensation of 5-methylfuran-2(3H)-one, a structurally related compound, providing insights into reaction mechanisms (Bellobono, Pozzo, & Cataldi, 1976).

  • Atmospheric Degradation Studies : F. Villanueva et al. (2009) investigated the atmospheric degradation of alkylfurans, including the reaction products of chlorine atoms with furan derivatives, contributing to our understanding of atmospheric chemistry (Villanueva et al., 2009).

  • Endoplasmic Reticulum (ER) Stress Protecting Compounds : J.-H. Choi et al. (2009) identified compounds from Mycoleptodonoides aitchisonii, including 3-(hydroxymethyl)-4-methylfuran-2(5H)-one, which showed protective activity against ER stress-dependent cell death (Choi et al., 2009).

Future Directions

The future directions of research on 4-Hydroxy-5-methylfuran-3(2H)-one could involve further investigation into its role in inter-domain communication, as suggested by its ability to mimic a bacterial quorum-sensing autoinducer . Additionally, more research could be done to understand its synthesis and the role of the Cff1p protein in this process .

properties

IUPAC Name

4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047417
Record name 4-Hydroxy-5-methyl-3-furanone
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name Norfuraneol
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Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water; Slightly soluble in fats, Soluble (in ethanol)
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

4-Hydroxy-5-methylfuran-3(2H)-one

CAS RN

19322-27-1
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 4-Hydroxy-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-hydroxy-5-methyl-
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Record name 4-Hydroxy-5-methyl-3-furanone
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Record name 4-hydroxy-5-methylfuran-3(2H)-one
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Record name 4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Norfuraneol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.6 - 127.5 °C
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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